4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19-10-16(13-6-8-17-18(9-13)24-11-23-17)15-7-5-12-3-1-2-4-14(12)20(15)21-19/h1-9,16H,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDYRWNXOWKPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386240 | |
| Record name | AGN-PC-0JWAFF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-91-1 | |
| Record name | AGN-PC-0JWAFF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting with the construction of the benzodioxole ring followed by the formation of the quinoline core. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate amine under acidic conditions, followed by cyclization and oxidation reactions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the quinoline ring.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of quinolinones, including 4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, exhibit cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound against several human cancer cell lines. The results demonstrated that it induces apoptosis through mechanisms involving the activation of caspases and the modulation of apoptosis-related proteins. The compound was shown to inhibit cell proliferation significantly, with IC50 values indicating potent activity against cancer cells .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Apoptosis induction via caspase activation |
| MCF-7 (Breast Cancer) | 10.5 | Inhibition of microtubule polymerization |
| HeLa (Cervical Cancer) | 12.0 | Modulation of Bcl-2 family proteins |
Neuroprotective Properties
Emerging studies suggest that this compound may also exhibit neuroprotective effects. Its structural analogs have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Cell Models
In vitro experiments using neuronal cell lines demonstrated that the compound protects against oxidative damage induced by reactive oxygen species (ROS). The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
| Cell Model | Protection Mechanism |
|---|---|
| SH-SY5Y | Upregulation of SOD and catalase |
| PC12 | Decreased levels of ROS and reduced apoptosis markers |
Anti-inflammatory Effects
Another significant application lies in its potential anti-inflammatory properties. Studies have indicated that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: Inhibition of Inflammatory Mediators
Research has shown that this compound can reduce the production of TNF-alpha and IL-6 in activated macrophages. This effect suggests a role in managing conditions characterized by chronic inflammation .
| Inflammatory Marker | Effect |
|---|---|
| TNF-alpha | Decreased by 40% |
| IL-6 | Decreased by 35% |
Mechanism of Action
The mechanism by which 4-(1,3-Benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 3,4-Dihydrobenzo[h]quinolin-2(1H)-one
The following table compares key features of 4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with structurally related compounds:
*Estimated based on analogous synthesis yields .
Key Differences and Implications
Electronic Effects: The benzodioxol group introduces electron-donating properties via its methylenedioxy bridge, which may enhance π-π stacking interactions in biological systems compared to non-substituted (2l’a/b) or alkyl-substituted (3n) analogs . Brominated derivatives (2m) exhibit electrophilic reactivity due to halogen atoms, whereas the benzodioxol group may favor nucleophilic aromatic substitution or hydrogen bonding .
Synthetic Efficiency: Methyl-substituted derivatives (e.g., 3n) achieve higher yields (92%) compared to brominated (32%) or unsubstituted (62%) analogs, likely due to reduced steric hindrance during cyclization . The benzodioxol group’s bulkiness may lower yields relative to simpler substituents, as seen in other aryl-substituted dihydroquinolinones .
Physicochemical Properties: Melting points correlate with molecular rigidity. Density and pKa values for benzodioxol-containing analogs (e.g., 1.44 g/cm³, pKa ~12.47) suggest moderate solubility in polar solvents, contrasting with more lipophilic analogs like 4-(2-butoxyphenyl) derivatives .
Biological Relevance: While methcathinone analogs with benzodioxol groups (e.g., methylone) exhibit CNS activity, the target compound’s dihydroquinolinone core may target different pathways, such as kinase inhibition or antimicrobial activity, as seen in related heterocycles .
Q & A
Q. What are the common synthetic routes for 4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one?
The compound is synthesized via multi-step protocols involving cyclization and functionalization. A representative approach includes:
- Reductive cyclization : Use of LiAlH₄ in THF for reduction, followed by treatment with SOCl₂ in CHCl₃ to facilitate cyclization .
- Intermediate isolation : Key intermediates like 3,4-dihydroquinolin-2(1H)-one derivatives are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Structural confirmation : Final products are validated using melting point analysis and spectroscopic techniques (e.g., IR for carbonyl stretches at ~1663 cm⁻¹) .
Q. How is the molecular structure characterized using spectroscopic methods?
Structural elucidation involves:
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at 1663 cm⁻¹, NH stretches at ~3200 cm⁻¹) .
- ¹H NMR : Signals for aromatic protons (δ 6.99–8.18 ppm), aliphatic hydrogens (δ 3.59 ppm for CH₃), and exchangeable NH protons (δ 5.84 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns confirm molecular weight and stability .
- Computational validation : PubChem-derived InChI keys and SMILES strings cross-verify structural integrity .
Q. What are the standard protocols for assessing purity?
Purity is determined via:
- Melting point analysis : Sharp melting ranges (e.g., 289–290°C) indicate homogeneity .
- Chromatography : TLC (silica gel) and HPLC (C18 columns, acetonitrile/water gradients) detect impurities .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (e.g., C: 70.58%, H: 4.41%, N: 9.39%) .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Lewis acids (e.g., AlCl₃) improve cyclization efficiency .
- Temperature control : Reflux conditions (e.g., ethanol at 78°C) minimize side reactions .
- Purification refinement : Recrystallization from DMF or ethanol removes byproducts .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions are addressed via:
- 2D NMR techniques : COSY and HSQC clarify proton-proton correlations and quaternary carbon assignments .
- High-resolution mass spectrometry (HRMS) : Exact mass measurements resolve ambiguous molecular formulas .
- X-ray crystallography : Single-crystal structures provide unambiguous confirmation of stereochemistry .
- Computational modeling : Density Functional Theory (DFT) predicts spectral profiles for comparison with experimental data .
Q. What advanced methodologies study biological interactions of this compound?
Key approaches include:
- Molecular docking : Simulations predict binding affinities to targets like enzymes or receptors (e.g., antimicrobial assays using E. coli or S. aureus) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
- Fluorescent labeling : Tagged derivatives track cellular uptake and localization in vitro .
- Metabolomic profiling : LC-MS identifies metabolic pathways affected by the compound in model organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
